2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound characterized by the presence of an iodine atom, a benzamide group, and an isoindoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, like 2-iodo-n-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that compounds with an isoindoline nucleus can interact with their targets in a variety of ways, leading to diverse biological effects .
Biochemical Pathways
Compounds with an isoindoline nucleus have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
It is known that compounds with an isoindoline nucleus can have diverse biological activities .
Action Environment
It is known that the reactivity of compounds with an isoindoline nucleus can be influenced by various factors .
Preparation Methods
The synthesis of 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves multiple steps. One common method includes the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride to yield phthaloyl-protected alanine. This intermediate is then coupled with methyl anthranilate to form the isoindole structure .
Chemical Reactions Analysis
2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogenating agents for iodination, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .
Scientific Research Applications
2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline structure and exhibit similar reactivity and biological activities.
Benzamide derivatives: Compounds with a benzamide group often display comparable pharmacological properties and are used in similar therapeutic applications.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-15(21)10-7-6-9(8-12(10)16(19)22)18-14(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCYIYEERSPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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